molecular formula C18H17N3 B11725425 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline

Katalognummer: B11725425
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: GNXUWYKCQKFROW-ZHZULCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is a chemical compound with the molecular formula C18H17N3 and a molecular weight of 275.35 g/mol . It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline typically involves the condensation of 8-quinolinecarboxaldehyde with 1-(4-methylphenyl)ethanone hydrazone . The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The product is then purified through recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Methylphenyl)ethanone 8-quinolinylhydrazone
  • Ethanone, 1-(4-methylphenyl)-, 2-(8-quinolinyl)hydrazone

Uniqueness

8-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazin-1-yl]quinoline is unique due to its specific hydrazone linkage and quinoline ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C18H17N3

Molekulargewicht

275.3 g/mol

IUPAC-Name

N-[(Z)-1-(4-methylphenyl)ethylideneamino]quinolin-8-amine

InChI

InChI=1S/C18H17N3/c1-13-8-10-15(11-9-13)14(2)20-21-17-7-3-5-16-6-4-12-19-18(16)17/h3-12,21H,1-2H3/b20-14-

InChI-Schlüssel

GNXUWYKCQKFROW-ZHZULCJRSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C

Kanonische SMILES

CC1=CC=C(C=C1)C(=NNC2=CC=CC3=C2N=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.